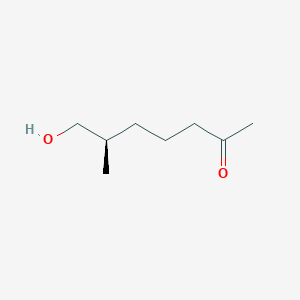
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate: is a hypothetical organic compound that has garnered interest in the scientific community due to its unique chemical properties and potential applications. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate can be achieved through a multi-step process involving the following key steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of through a series of condensation reactions. This typically requires the use of aldehydes and ketones as starting materials, which undergo aldol condensation in the presence of a base such as sodium hydroxide.
Functional Group Addition: Subsequent steps involve the addition of various functional groups to the core structure. This can be achieved through nucleophilic substitution reactions, where halogenated compounds react with nucleophiles such as amines or alcohols.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. Continuous flow reactors could also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in are replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include alcohols, amines, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, This compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved could include signal transduction cascades that lead to altered cellular responses.
Propriétés
Numéro CAS |
133101-34-5 |
|---|---|
Formule moléculaire |
C16H24N5O12P |
Poids moléculaire |
509.36 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C16H24N5O12P/c1-6-3-21(16(27)18-14(6)25)10-2-7(19-20-17)8(32-10)4-30-34(28,29)31-5-9-11(22)12(23)13(24)15(26)33-9/h3,7-13,15,22-24,26H,2,4-5H2,1H3,(H,28,29)(H,18,25,27)/t7-,8+,9+,10+,11+,12-,13+,15-/m0/s1 |
Clé InChI |
KBZGJHJIQVDVES-JSDFYWKGSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O)O)O)O)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
Key on ui other cas no. |
133101-34-5 |
Synonymes |
6-alpha-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-beta-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate, (beta)-isomer FADTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)







![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)




